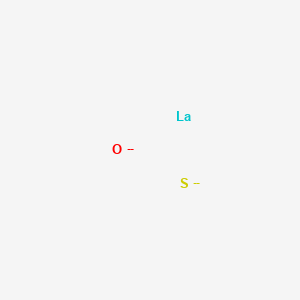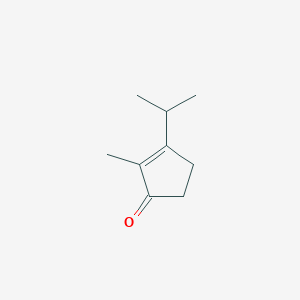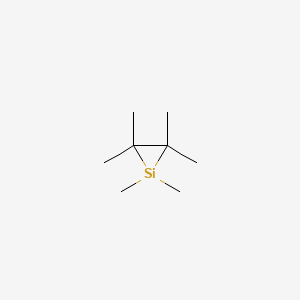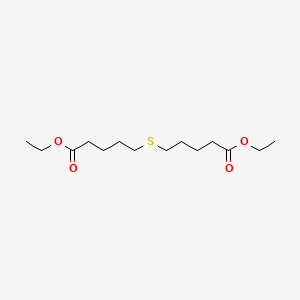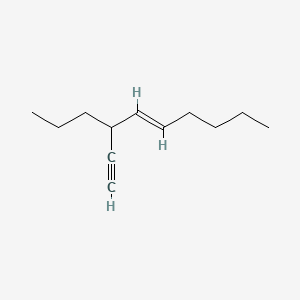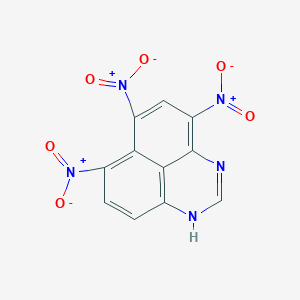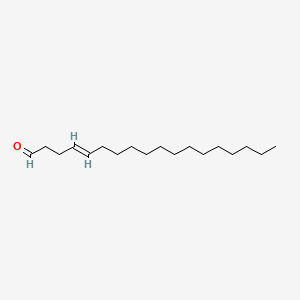
S-Naphthyridinomycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Naphthyridinomycin A is a novel quinone antibiotic produced by the bacterium Streptomyces lusitanus . It belongs to the family of tetrahydroisoquinoline alkaloids and exhibits a highly functionalized hexacyclic framework containing labile functionalities such as an oxazolidine ring, a quinone moiety, and a hemiaminal function . This compound is known for its potent antitumor and antimicrobial activities, making it a subject of significant interest in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Naphthyridinomycin A involves complex organic reactions due to its highly functionalized structure. One of the key steps in its biosynthesis is the formation of a prodrug through a nonribosomal peptide synthetase assembly line . This prodrug undergoes extracellular oxidative activation and inactivation to yield the final product .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Streptomyces lusitanus cultures . The antibiotic is isolated in crystalline form from the culture filtrate after 96 hours of cell growth . The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of the antibiotic .
化学反应分析
Types of Reactions
S-Naphthyridinomycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can alkylate DNA.
Substitution: The compound can react with sodium cyanide to form stable derivatives.
Common Reagents and Conditions
Oxidation: Sodium cyanide is commonly used to induce oxidation reactions.
Reduction: Short-chain dehydrogenases/reductases are involved in the reductive inactivation of the compound.
Major Products Formed
Oxidation: Formation of electrophilic
属性
CAS 编号 |
54913-26-7 |
|---|---|
分子式 |
C21H25N3O5 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
(1R,3R,6R,13R,18R,19S,21R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione |
InChI |
InChI=1S/C21H25N3O5/c1-8-17(25)13-12(18(26)19(8)27-3)11-7-29-21-10-6-9-14(22(10)2)16(24(11)21)15(13)23-4-5-28-20(9)23/h9-11,14-16,20-21H,4-7H2,1-3H3/t9-,10+,11-,14+,15+,16+,20+,21+/m0/s1 |
InChI 键 |
XJCIPQDWRFBBCW-IAFDTQAVSA-N |
手性 SMILES |
CC1=C(C(=O)C2=C(C1=O)[C@@H]3[C@H]4[C@H]5[C@H](C[C@@H](N5C)[C@@H]6N4[C@H]2CO6)[C@@H]7N3CCO7)OC |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C6N4C2CO6)C7N3CCO7)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
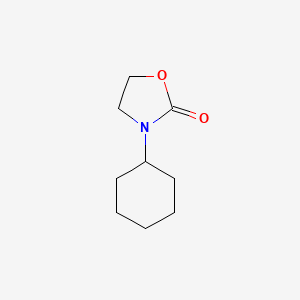
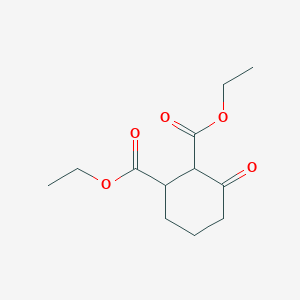
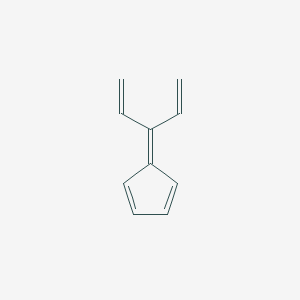
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
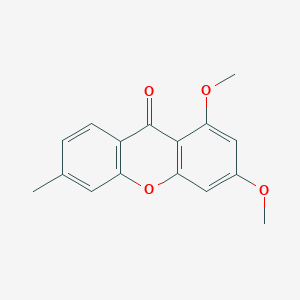
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
